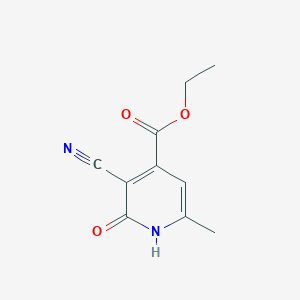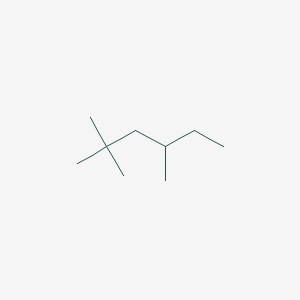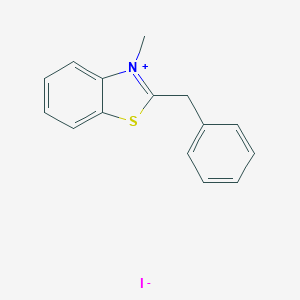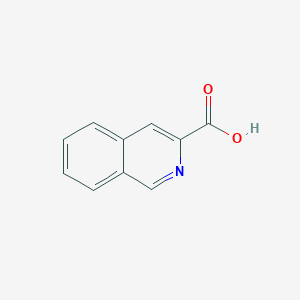
Tribromure de tétraméthylammonium
Vue d'ensemble
Description
Tetramethylammonium tribromide (TMATB) is a chemical compound that belongs to the class of quaternary ammonium salts. It is a white crystalline solid that is soluble in polar solvents such as water, methanol, and ethanol. TMATB is widely used in scientific research for its ability to act as a brominating agent and as a catalyst in organic reactions.
Applications De Recherche Scientifique
Analyse complète des applications du tribromure de tétraméthylammonium
Le this compound (TMATB) est un composé d'ammonium quaternaire de formule
C4H12Br3N C_4H_{12}Br_3N C4H12Br3N
, connu pour son rôle dans diverses applications synthétiques en recherche scientifique. Vous trouverez ci-dessous une analyse détaillée de ses applications uniques dans différents domaines d'étude.Bromation des groupes méthylènes actifs : Le TMATB est utilisé comme agent bromant pour la bromation sélective des groupes méthylènes actifs présents dans des composés comme les 1,3-dicétones et les β-cétoesters . Cette réaction est cruciale pour la synthèse de diverses molécules organiques qui ont des applications dans les produits pharmaceutiques et les produits agrochimiques.
Synthèse de tribromures d'ammonium organiques : Le composé sert de précurseur dans la synthèse novatrice sans métal ni acide minéral de tribromures d'ammonium organiques (OATB) . Ces OATB sont des intermédiaires précieux en synthèse organique, offrant une alternative plus écologique aux méthodes traditionnelles qui nécessitent des conditions difficiles.
Catalyseur dans les réactions de silylation : Il a été rapporté que le TMATB agissait comme catalyseur dans la silylation des alcools et des thiols . La silylation est une étape clé dans la protection de ces groupes fonctionnels au cours de procédures synthétiques complexes, faisant du TMATB un réactif important en chimie organique synthétique.
Préparation de cétones tribromométhyles : Dans le domaine de la synthèse organique, le TMATB est utilisé pour la préparation de cétones tribromométhyles par tribromation décarboxylative . Ces cétones sont importantes pour leur utilisation potentielle dans le développement de nouveaux composés médicamenteux.
Génération de dérivés tribromovinyliques : Le TMATB joue un rôle essentiel dans la synthèse de dérivés tribromovinyliques, qui sont formés dans des conditions sans solvant . Ces dérivés sont importants pour la création de polymères et d'autres matériaux avancés aux propriétés uniques.
Bromation respectueuse de l'environnement : Le TMATB offre une alternative respectueuse de l'environnement pour la bromation des diols benzyliques . L'utilisation du TMATB minimise l'impact environnemental par rapport aux réactifs et solvants de bromation traditionnels, s'alignant sur les principes de la chimie verte.
Synthèse de composés hétérocycliques : Le composé est utilisé dans la synthèse de nouveaux tribromures N,N'-hétérocycliques . Ces structures hétérocycliques sont un élément central de nombreux médicaments et sont essentielles à l'industrie pharmaceutique.
Outil de recherche et développement : Enfin, le TMATB est fourni aux chercheurs en découverte précoce dans le cadre d'une collection de produits chimiques rares et uniques . Il est utilisé aux premiers stades de la découverte et du développement de médicaments, aidant à identifier de nouveaux agents thérapeutiques.
Chacune de ces applications met en évidence la polyvalence et l'importance du this compound dans la recherche scientifique, démontrant son rôle dans l'avancement de divers domaines grâce à des méthodologies innovantes et durables. <|\im_end|> Assistant’s actions for generating the response:
Safety and Hazards
Tetramethylammonium tribromide can cause severe skin burns and eye damage. It is harmful to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is advised .
Mécanisme D'action
Target of Action
Tetramethylammonium (TMA) is the simplest quaternary ammonium cation . It primarily targets the UDP-glucose 4-epimerase in humans . This enzyme plays a crucial role in the metabolism of carbohydrates, converting UDP-glucose to UDP-galactose, which is essential for the synthesis of galactose-containing biomolecules.
Mode of Action
Tetramethylammonium tribromide, as a brominating agent, is used in organic synthesis It’s known that cationic headgroups such as tetramethylammonium (tma) undergo degradation in alkaline conditions through two different mechanisms . In the first mechanism, a hydroxide ion performs an SN2 attack on the methyl groups and directly forms methanol. In the second mechanism, an ylide (trimethylammonium methylide) and a water molecule are formed by the abstraction of a proton from a methyl group. The ylide subsequently reacts with water to form methanol .
Biochemical Pathways
The degradation of tetramethylammonium in alkaline conditions can lead to the formation of methanol , which can further be metabolized in the body.
Result of Action
The result of Tetramethylammonium tribromide’s action is the bromination of organic compounds . The reactions are regio-selective, facile, and afford good to excellent product yields in short reaction time .
Action Environment
The action of Tetramethylammonium tribromide can be influenced by environmental factors. For instance, the bromination reactions involving Tetramethylammonium tribromide can be carried out under thermal and microwave conditions without the involvement of any solvent during the reaction . This suggests that the reaction conditions can significantly influence the compound’s action, efficacy, and stability.
Analyse Biochimique
Propriétés
InChI |
InChI=1S/C4H12N.Br3/c1-5(2,3)4;1-3-2/h1-4H3;/q+1;-1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZBJMYWDMJRDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.Br[Br-]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Br3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51-92-3 (Parent) | |
| Record name | Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015625566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
313.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15625-56-6 | |
| Record name | Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15625-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015625566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetramethylammonium tribromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.076 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



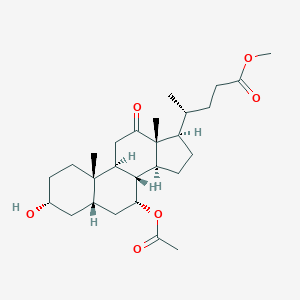

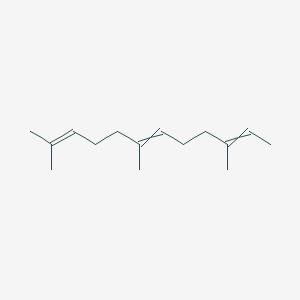
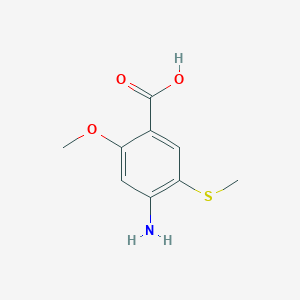

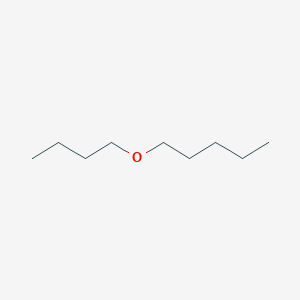

![Benzene, [(cyclohexyloxy)methyl]-](/img/structure/B107774.png)
